4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F3NO2S2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.02615546 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity and Apoptosis-Inducing Potential
Research has demonstrated the anticancer properties of benzenesulfonamide derivatives, with specific emphasis on their ability to induce apoptosis in cancer cells. For instance, a study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives revealed significant cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds were shown to inhibit cell proliferation by inducing apoptotic cell death, highlighting their potential as cancer therapeutic agents (Żołnowska et al., 2016).
Metabolic Stability
The metabolic stability of benzenesulfonamide derivatives is a critical aspect of their pharmacological profile. The aforementioned study also explored the metabolic stability of these compounds in the presence of pooled human liver microsomes, indicating that specific moieties within the benzenesulfonamide structure could enhance metabolic stability. This is crucial for the development of therapeutically viable drugs, as it impacts their half-life and efficacy in biological systems.
Synthetic Applications and Molecular Structure
Benzenesulfonamides serve as key intermediates in chemical synthesis, contributing to the development of various pharmacologically active compounds. The structural diversity and reactivity of these compounds make them valuable in synthesizing novel chemical entities with potential therapeutic applications. For example, research on sulfonamide hybrid Schiff bases of anthranilic acid highlighted their synthesis, characterization, and biological potential, demonstrating their utility in creating compounds with enzyme inhibition and antioxidant properties (Kausar et al., 2019).
Properties
IUPAC Name |
4-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S2/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGSXDOGZGGWDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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